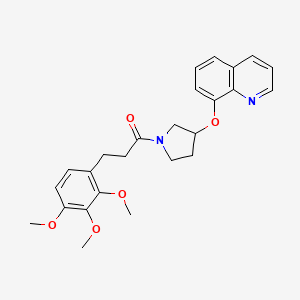
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the pyrrolidine ring, and finally, the introduction of the trimethoxyphenyl group. Key steps may include:
Nucleophilic substitution: reactions to introduce the quinoline moiety.
Cyclization: reactions to form the pyrrolidine ring.
Coupling reactions: to attach the trimethoxyphenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the quinoline, pyrrolidine, or trimethoxyphenyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety is known for its ability to intercalate with DNA, while the pyrrolidine ring can enhance binding affinity and specificity. The trimethoxyphenyl group may contribute to the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the trimethoxy groups, potentially altering its biological activity and solubility.
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one: Contains fewer methoxy groups, which may affect its reactivity and interactions with biological targets.
Uniqueness: 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is unique due to the presence of the trimethoxyphenyl group, which can enhance its pharmacological properties and provide additional sites for chemical modification. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-29-21-11-9-18(24(30-2)25(21)31-3)10-12-22(28)27-15-13-19(16-27)32-20-8-4-6-17-7-5-14-26-23(17)20/h4-9,11,14,19H,10,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTJKNFCSARRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
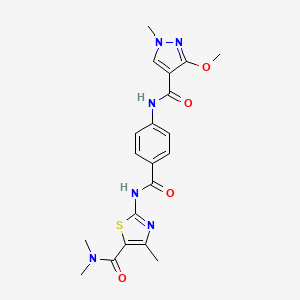
![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)
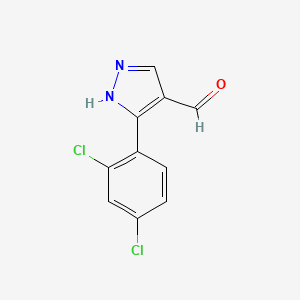
![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2668482.png)
![1-[(4As,7aR)-6-(2-chloroacetyl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-4-yl]-3-(2,6-dimethylphenoxy)propan-1-one](/img/structure/B2668483.png)
![N-(4-methoxyphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2668485.png)
![2-({1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2668486.png)
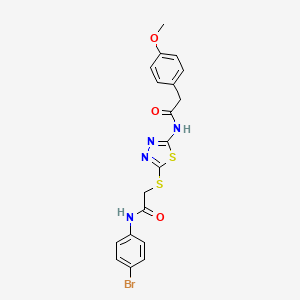
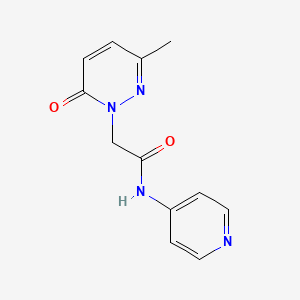
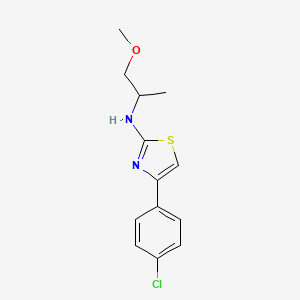
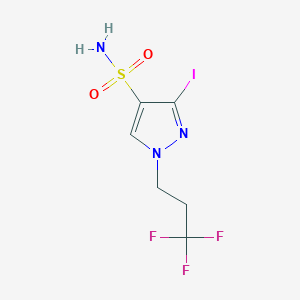
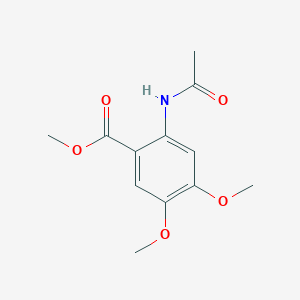
![6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2668496.png)
![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)
